molecular formula C20H31FO3 B1212667 11beta,17beta-Dihydroxy-9alpha-fluoro-17alpha-methyl-5alpha-androstan-3-one CAS No. 51773-60-5

11beta,17beta-Dihydroxy-9alpha-fluoro-17alpha-methyl-5alpha-androstan-3-one

Cat. No.: B1212667
CAS No.: 51773-60-5
M. Wt: 338.5 g/mol
InChI Key: OFGHFEJLUUXXNZ-XNMNPEGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11beta,17beta-Dihydroxy-9alpha-fluoro-17alpha-methyl-5alpha-androstan-3-one is a 3-oxo-5alpha-steroid.

Scientific Research Applications

Synthesis and Evaluation

A study by Reyes-Moreno et al. (2009) focused on the synthesis of various 9alpha-fluorosteroids, including compounds similar to 11beta,17beta-dihydroxy-9alpha-fluoro-17alpha-methyl-5alpha-androstan-3-one. They evaluated the anabolic and androgenic activities of these compounds, finding that some exhibited higher anabolic activity than others. This research is significant for understanding the properties and potential applications of such compounds in various fields, including medicinal chemistry (Reyes-Moreno et al., 2009).

Potential Imaging Agents

Research by Castonguay et al. (1978) explored substituted 5alpha-androstan-17beta-ols, including compounds structurally related to this compound, for their potential use in developing prostate imaging agents. This study highlights the relevance of such compounds in medical imaging, particularly in targeting specific organs or tumors (Castonguay et al., 1978).

Neurosteroid Analogs

Runyon et al. (2009) investigated 17beta-nitro-5alpha-androstan-3alpha-ol and its derivatives, compounds related to this compound, for their neurosteroid-like effects. These compounds were found to modulate GABA(A) receptors and exhibit anticonvulsant and anxiolytic-like activities in animal models. This research underlines the potential of such compounds in neuropharmacology and their therapeutic implications (Runyon et al., 2009).

Properties

CAS No.

51773-60-5

Molecular Formula

C20H31FO3

Molecular Weight

338.5 g/mol

IUPAC Name

(5S,8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,4,5,6,7,8,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H31FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h12,14-16,23-24H,4-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

OFGHFEJLUUXXNZ-XNMNPEGYSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F

SMILES

CC12CCC(=O)CC1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F

Canonical SMILES

CC12CCC(=O)CC1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta,17beta-Dihydroxy-9alpha-fluoro-17alpha-methyl-5alpha-androstan-3-one
Reactant of Route 2
11beta,17beta-Dihydroxy-9alpha-fluoro-17alpha-methyl-5alpha-androstan-3-one
Reactant of Route 3
11beta,17beta-Dihydroxy-9alpha-fluoro-17alpha-methyl-5alpha-androstan-3-one
Reactant of Route 4
11beta,17beta-Dihydroxy-9alpha-fluoro-17alpha-methyl-5alpha-androstan-3-one
Reactant of Route 5
11beta,17beta-Dihydroxy-9alpha-fluoro-17alpha-methyl-5alpha-androstan-3-one
Reactant of Route 6
11beta,17beta-Dihydroxy-9alpha-fluoro-17alpha-methyl-5alpha-androstan-3-one

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